4-Amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine
Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE, a compound similar to 4-Amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine, include a melting point of >360°C, a predicted boiling point of 271.6±50.0 °C, and a predicted density of 2.19±0.1 g/cm3 .Scientific Research Applications
Tautomerism and Molecular Interactions
The tautomeric equilibria of purine and pyrimidine bases, including compounds like 4-Amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine, are crucial in understanding molecular interactions, particularly in changing environments. This understanding is significant in the study of nucleic acid bases, their interactions with their environment, and their biological implications, such as the potential for spontaneous mutation through base pairing variations (Person et al., 1989).
Anti-Inflammatory Activity
Substituted tetrahydropyrimidine derivatives, a class to which this compound belongs, have been observed to exhibit significant in vitro anti-inflammatory activity. The potential of these compounds as anti-inflammatory agents is underscored by their interaction with key biological pathways and molecules, meriting further investigation to fully elucidate their mechanism of action and potential therapeutic applications (Gondkar et al., 2013).
Pharmacological Properties of Conjugates
The synthesis and pharmacological properties of polyfunctional "hybrid" compounds, which include fragments of nitroxyl radicals in their molecular structure, represent a rapidly developing area in medicinal chemistry. The incorporation of nitroxyl radicals into molecules like this compound can lead to enhanced biological activity, modified biological effects, reduced toxicity, or increased selective cytotoxicity. These properties highlight the potential of such compounds in the treatment and prevention of severe diseases, as well as their use in drug delivery systems (Grigor’ev et al., 2014).
Synthesis and Structure-Activity Relationships
Recent developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives, including this compound, have been extensively studied. These compounds display a range of pharmacological effects and are subject to numerous synthesis methods. Understanding their SARs is critical for developing new pyrimidines with enhanced anti-inflammatory activities and minimal toxicity. This highlights the importance of ongoing research in the field to harness the full potential of these compounds (Rashid et al., 2021).
Safety and Hazards
The safety and hazards of 2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE, a compound similar to 4-Amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine, include skin and eye irritation. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
The primary target of 4-Amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine is the mitogen and stress-activated protein kinase-1 (MSK-1) . MSK-1 plays a crucial role in cellular processes such as inflammation, cell growth, and differentiation .
Mode of Action
It is known to be important in developing novel potential inhibitors of msk-1 . By inhibiting MSK-1, it can potentially regulate the cellular processes that this kinase is involved in.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the functions of MSK-1. These could include pathways involved in inflammation, cell growth, and differentiation . The downstream effects of these pathways could potentially be altered by the action of this compound.
Result of Action
The molecular and cellular effects of this compound’s action would be expected to be related to its inhibition of MSK-1. This could potentially result in changes in cellular processes such as inflammation, cell growth, and differentiation .
Biochemical Analysis
Biochemical Properties
4-Amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential inhibitor of mitogen and stress-activated protein kinase-1 (MSK-1), which is crucial in cellular stress responses . The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their activity and altering the biochemical pathways they regulate.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of MSK-1 can lead to changes in the expression of genes involved in stress responses, thereby affecting cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their activity. This inhibition can lead to changes in gene expression and the activation or suppression of various biochemical pathways. The compound’s ability to inhibit MSK-1 is a prime example of its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained inhibition of target enzymes and prolonged changes in cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant adverse effects. At higher doses, toxic effects can be observed, including cellular damage and disruption of normal cellular processes . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s inhibition of MSK-1, for example, can lead to alterations in the metabolic pathways associated with cellular stress responses . These interactions can result in changes in the levels of various metabolites and overall metabolic activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target enzymes and the modulation of biochemical pathways.
properties
IUPAC Name |
4-amino-2-methylsulfanyl-5-nitroso-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O2S/c1-12-5-7-3(6)2(9-11)4(10)8-5/h1H3,(H3,6,7,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAYRHLZQHITSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(C(=O)N1)N=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50278696 | |
Record name | 6-Amino-2-(methylsulfanyl)-5-nitrosopyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50278696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
43005-49-8 | |
Record name | NSC9304 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9304 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Amino-2-(methylsulfanyl)-5-nitrosopyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50278696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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